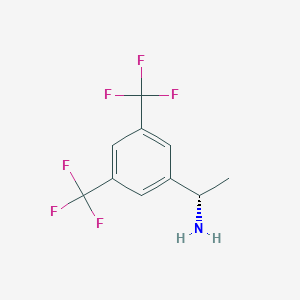

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Description

BenchChem offers high-quality (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVWEAYXWZFSSK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363693 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127733-40-8 | |

| Record name | (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct electronic properties and enhance its metabolic stability and lipophilicity. These characteristics make it a valuable building block and a key intermediate in the synthesis of complex, high-value molecules, including potent therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, with a focus on its role in the development of neurokinin-1 (NK1) receptor antagonists.

Chemical and Physical Properties

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a stable compound at room temperature when stored in closed containers under normal conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₆N | [1][2] |

| Molecular Weight | 257.18 g/mol | [2] |

| CAS Number | 127733-40-8 | [1][2] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | 196.3°C at 760 mmHg | [1] |

| Density | 1.18 g/cm³ | [1] |

| pKa (predicted) | 8.39 ± 0.10 | [1] |

| Synonyms | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine, (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | [2][3] |

Spectroscopic Data

While a publicly available, comprehensive set of spectroscopic data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is limited, data for structurally similar compounds and derivatives are available and provide a reference for characterization.

-

¹H NMR and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra would be characterized by signals corresponding to the ethylamine moiety and the substituted phenyl ring. The trifluoromethyl groups would significantly influence the chemical shifts of the aromatic protons and carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (257.18 g/mol ). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-N bond.

-

¹⁹F NMR: This technique is particularly useful for fluorine-containing compounds. The spectrum would show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.

Experimental Protocols

Synthesis

The synthesis of chiral amines like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be achieved through both chemical and biocatalytic methods. Biocatalytic routes are often preferred for their high enantioselectivity and milder reaction conditions.

Biocatalytic Synthesis of the (R)-enantiomer (Adaptable for the (S)-enantiomer):

A highly efficient method for the synthesis of the (R)-enantiomer has been reported utilizing a bienzyme cascade system with an R-ω-transaminase and an alcohol dehydrogenase.[4] This protocol can be adapted for the synthesis of the (S)-enantiomer by selecting an appropriate S-ω-transaminase.

-

Reaction: The synthesis involves the amination of 3',5'-bis(trifluoromethyl)acetophenone.

-

Enzymes: An (S)-ω-transaminase is used to catalyze the asymmetric amination. An alcohol dehydrogenase can be coupled to the reaction to shift the equilibrium towards the product by removing the ketone byproduct.

-

Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature. A suitable amine donor, such as isopropylamine, is required.

-

Workflow:

Purification

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and catalyst residues. A common and effective method for the purification of amines is column chromatography.

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the desired compound.

-

Monitoring: The separation can be monitored by thin-layer chromatography (TLC).

-

Final Product: After column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

Biological Activity and Signaling Pathways

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists.[4] The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. The Substance P/NK1 receptor system is involved in numerous physiological processes, including pain transmission, inflammation, and the emetic reflex.

The Role in Neurokinin-1 (NK1) Receptor Antagonism:

NK1 receptor antagonists block the binding of Substance P to its receptor, thereby inhibiting its downstream signaling effects. This mechanism of action is the basis for their therapeutic use as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and their potential as analgesics and anxiolytics.

The general signaling pathway initiated by Substance P binding to the NK1 receptor, and its inhibition by an antagonist derived from (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, is depicted below.

References

- 1. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS number and structure

An In-depth Technical Guide to (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

This technical guide provides a comprehensive overview of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a critical chiral amine in pharmaceutical synthesis and research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications. The inclusion of trifluoromethyl groups significantly enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a highly valuable building block for novel therapeutics.[1][2]

Chemical Identity and Structure

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a specialized organic compound notable for its chiral center and the presence of two trifluoromethyl groups on the phenyl ring.[1][2]

-

IUPAC Name: (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine[3]

-

SMILES: C--INVALID-LINK--N[3]

-

InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N[3]

Physicochemical Properties

The compound's physical and chemical data are summarized in the table below. These properties are essential for its handling, storage, and application in chemical syntheses.

| Property | Value | Source |

| Molecular Weight | 257.18 g/mol | [3][4][6] |

| Boiling Point | 196.3°C at 760 mmHg | [4] |

| Density | 1.18 g/cm³ | [4] |

| Flash Point | 78.8°C | [4] |

| pKa (Predicted) | 8.39 ± 0.10 | [4] |

| Stability | Stable under normal storage conditions | [4] |

Applications in Drug Development and Asymmetric Synthesis

This chiral amine is a key intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2]

-

Neurokinin-1 (NK1) Receptor Antagonists: It is a crucial precursor for synthesizing NK1 receptor antagonists like Casopitant, which are used to treat chemotherapy-induced nausea and vomiting.[7]

-

Pain Management: The enantiomer, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, is a key chiral intermediate for selective tetrodotoxin-sensitive blockers, which have significant therapeutic potential in pain management.[8]

-

Asymmetric Catalysis: Thiourea derivatives that incorporate the 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine structure have demonstrated superior performance as catalysts in reactions like the Baylis-Hillman reaction.[1] The trifluoromethyl groups help to stabilize the transition state, leading to improved reaction rates and enantioselectivity.[1]

Experimental Protocols

Biocatalytic Synthesis via Bienzyme Cascade

A highly efficient method for synthesizing the enantiomerically pure amine involves a bienzyme cascade system. This protocol describes the synthesis of the (R)-enantiomer, which can be adapted for the (S)-enantiomer by selecting the appropriate transaminase. The system utilizes an R-ω-transaminase (ATA) for the amination of the corresponding ketone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium by removing the acetone byproduct.[8]

1. Pre-culture Preparation:

- Prepare Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).

- Inoculate the medium with a single colony of E. coli BL21(DE3) cells co-expressing the genes for the ω-transaminase and alcohol dehydrogenase.

- Incubate the culture overnight at 37°C with shaking at 220 rpm.

2. Main Culture and Induction:

- Inoculate a larger volume of fresh LB medium (with antibiotic) with the overnight pre-culture.

- Grow the cells at 37°C and 220 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

- Continue incubation at a lower temperature (e.g., 20°C) for 16–20 hours to allow for protein expression.

3. Cell Harvesting and Biotransformation:

- Harvest the cells by centrifugation (e.g., 6000 × g for 10 minutes at 4°C).

- Wash the cell pellet with a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.0) and resuspend to a desired wet cell weight concentration (e.g., 0.25 g).

- Prepare the reaction mixture in the same buffer, containing:

- 3,5-Bis(trifluoromethyl)acetophenone (substrate)

- Isopropylamine (amine donor)

- Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)

- NAD⁺/NADH (cofactor for ADH)

- Add the resuspended cells to initiate the reaction.

4. Reaction and Analysis:

- Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 180 rpm) for approximately 24 hours.[8]

- Monitor the reaction progress by taking samples at intervals and analyzing them using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and enantiomeric excess of the product.[8]

- Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate it to obtain the crude product for further purification if necessary.

Diagrams and Workflows

Biocatalytic Synthesis Workflow

The following diagram illustrates the key steps in the bienzyme cascade synthesis of the chiral amine from its ketone precursor.

Caption: Workflow for the biocatalytic synthesis of the chiral amine.

Role in NK1 Receptor Antagonism Pathway

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a building block for NK1 receptor antagonists. These drugs block the action of Substance P, a neurotransmitter involved in emesis (vomiting). The diagram below shows this logical relationship.

Caption: Role as a precursor for NK1 receptor antagonists.

References

- 1. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 127733-40-8|(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine|BLD Pharm [bldpharm.com]

- 7. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine with the following key characteristics:

-

Molecular Weight: 257.18 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. These values are estimations based on typical chemical shifts and fragmentation patterns for similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | Ar-H (Position 4) |

| ~7.7 | s | 2H | Ar-H (Positions 2, 6) |

| ~4.3 | q | 1H | CH-NH₂ |

| ~1.8 | br s | 2H | NH₂ |

| ~1.5 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-ipso (C-NH₂) |

| ~132 (q) | C-CF₃ |

| ~128 | C-Ar (Positions 2, 6) |

| ~124 (q) | CF₃ |

| ~121 | C-Ar (Position 4) |

| ~52 | CH-NH₂ |

| ~25 | CH₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (primary amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1620-1580 | Medium | C=C stretch (aromatic ring) |

| 1470-1430 | Medium | C=C stretch (aromatic ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1100-1000 | Strong | C-N stretch |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 257 | Moderate | [M]⁺ (Molecular ion) |

| 242 | High | [M-CH₃]⁺ |

| 188 | Moderate | [M-CF₃]⁺ |

| 172 | Moderate | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the CDCl₃ solvent.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-32

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Spectral width: ~16 ppm

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} NMR spectrum (proton-decoupled) with the following typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Spectral width: ~250 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

-

The mass spectrometer will be operated in EI mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

Data Processing:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

For HRMS data, determine the exact mass and calculate the elemental composition to confirm the molecular formula.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chiral amine like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

Caption: General workflow for the spectroscopic analysis of a synthesized chiral amine.

References

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a chiral amine of significant interest in medicinal chemistry and asymmetric synthesis. This document consolidates critical data on its physicochemical properties, safety and handling, and detailed experimental protocols for its synthesis and analysis.

Core Compound Information

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a fluorinated organic compound recognized for its utility as a chiral building block. The presence of two trifluoromethyl groups on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₆N | --INVALID-LINK-- |

| Molecular Weight | 257.18 g/mol | --INVALID-LINK-- |

| CAS Number | 127733-40-8 | --INVALID-LINK-- |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General chemical knowledge |

| Boiling Point | 196.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.18 g/cm³ | --INVALID-LINK-- |

| pKa (predicted) | 8.39 ± 0.10 | --INVALID-LINK-- |

Safety and Handling

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chemical that requires careful handling in a laboratory setting. The following table summarizes its key safety information.

| Hazard Statement | Precautionary Statement |

| Causes skin irritation. | Wash hands thoroughly after handling. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | IF ON SKIN: wash with plenty of soap and water. |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Experimental Protocols

Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, including chemical and biocatalytic routes.

This protocol is adapted from a study on the synthesis of the (R)-enantiomer and can be modified for the (S)-enantiomer by selecting an appropriate (S)-selective transaminase.[1][2]

Materials:

-

3',5'-Bis(trifluoromethyl)acetophenone

-

(S)-selective ω-transaminase

-

Isopropylamine (IPA) as the amine donor

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (e.g., 0.1 M, pH 9.0).

-

Add the (S)-selective ω-transaminase to the buffer.

-

Add the cofactor PLP to the mixture.

-

Dissolve the substrate, 3',5'-bis(trifluoromethyl)acetophenone, in DMSO.

-

Add the substrate solution and the amine donor, isopropylamine, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 40 °C) with agitation for a specified period (e.g., 24 hours).[1]

-

Monitor the reaction progress using a suitable analytical technique such as chiral HPLC or GC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product using column chromatography or distillation.

References

- 1. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions | MDPI [mdpi.com]

- 2. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This chiral amine is a critical building block in the synthesis of pharmacologically active compounds, most notably as a key intermediate in the development of Neurokinin-1 (NK1) receptor antagonists such as casopitant. This guide provides a detailed overview of its commercial availability, key chemical properties, relevant experimental protocols, and its role in significant signaling pathways.

Commercial Availability

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is available from a range of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing key quantitative data to facilitate comparison and procurement.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| Alfa Chemical | 127733-40-8 | C₁₀H₉F₆N | 257.176 | ≥95% | Also offers the (R)-enantiomer.[1] |

| BLDpharm | 127733-40-8 | C₁₀H₉F₆N | 257.18 | - | - |

| P&S Chemicals | 127733-40-8 | C₁₀H₉F₆N | - | - | Provides a list of synonyms.[2] |

| Smolecule | 187085-97-8 (racemate) | C₁₀H₉F₆N | 257.18 | - | Offers related compounds and derivatives.[3] |

| TCI Chemicals | 225920-05-8 ((S)-alcohol) | C₁₀H₈F₆O | - | >98.0% (GC) | Offers the corresponding (S)-alcohol, a related chiral building block. |

Physicochemical Properties

The fundamental physicochemical properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are crucial for its application in synthesis and drug development.

| Property | Value | Source |

| Molecular Weight | 257.18 g/mol | PubChem[4] |

| Boiling Point | 196.3 °C at 760 mmHg | Alfa Chemical[1] |

| Density | 1.18 g/cm³ | Alfa Chemical[1] |

| pKa (Predicted) | 8.39 ± 0.10 | Alfa Chemical[1] |

Synthesis and Experimental Protocols

The asymmetric synthesis of chiral amines is a critical area of research. While various chemical methods exist, biocatalytic approaches are gaining prominence due to their high enantioselectivity and environmentally friendly reaction conditions. The following protocol is adapted from a published procedure for the synthesis of the (R)-enantiomer, which can be conceptually applied to the synthesis of the (S)-enantiomer by selecting the appropriate transaminase.[5]

Biocatalytic Asymmetric Amination for Chiral Amine Synthesis[6]

This protocol describes the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using a bienzyme cascade system. This method utilizes an R-ω-transaminase (ATA117) for the asymmetric amination of 3,5-bis(trifluoromethyl)acetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium towards the product, achieving high yield and enantiomeric excess.

Materials:

-

3,5-bis(trifluoromethyl)acetophenone (substrate)

-

Isopropylamine (amine donor)

-

Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

NADH (cofactor for ADH)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Equipment:

-

Shaking incubator

-

Centrifuge

-

pH meter

-

Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine 0.1 M Tris-HCl buffer (pH 9.0), the substrate 3,5-bis(trifluoromethyl)acetophenone, isopropylamine, and NADH.

-

Enzyme Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing ATA117 and ADH). The optimal cell concentration should be determined empirically but can start at a wet cell weight to substrate ratio of 1:1 to 1:5.

-

Incubation: Incubate the reaction mixture at 40°C with shaking at 180 rpm for 24 hours.[5] The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by GC.

-

Work-up: After the reaction is complete, centrifuge the mixture to pellet the cells.

-

Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction twice.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of the final product using chiral GC analysis. An enantiomeric excess of >99.9% has been reported for the (R)-enantiomer using this method.[5]

Biocatalytic synthesis workflow for chiral amines.

Signaling Pathway Involvement: NK1 Receptor Antagonism

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial precursor for the synthesis of casopitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in pain transmission, inflammation, and the emetic reflex. Its endogenous ligand is Substance P.

The binding of Substance P to the NK1 receptor activates downstream signaling cascades, primarily through Gq/11 and Gs proteins. This activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC). These signaling events are implicated in the transmission of signals that lead to nausea and vomiting, particularly in the context of chemotherapy.

NK1 receptor antagonists, synthesized using the subject chiral amine, competitively block the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling pathways and preventing the emetic response.

NK1 receptor signaling and antagonism.

Experimental Protocol: NK1 Receptor Binding Assay[7]

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a derivative of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine) for the NK1 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

-

Radioligand: [¹²⁵I]-Substance P

-

Unlabeled Substance P (for determining non-specific binding)

-

Test compound (NK1 receptor antagonist)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Polyethyleneimine (PEI) solution (0.3%)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Plate Preparation: To the wells of a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of [¹²⁵I]-Substance P (typically at its Kd).

-

Varying concentrations of the test compound.

-

For total binding wells, add binding buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of unlabeled Substance P (e.g., 1 µM).

-

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

NK1 receptor binding assay workflow.

This technical guide provides a foundational understanding of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine for researchers and drug development professionals. The information on its commercial availability, physicochemical properties, synthesis, and role in NK1 receptor antagonism, along with detailed experimental protocols and pathway diagrams, should facilitate its effective use in the laboratory and in the development of novel therapeutics.

References

- 1. China (1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine CAS: 127733-40-8 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Buy 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | 187085-97-8 [smolecule.com]

- 4. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | C10H9F6N | CID 1512509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

A Technical Guide to the Physical Properties of Acetylsalicylic Acid (Aspirin)

Version: 1.0

Introduction

Acetylsalicylic acid, widely known as aspirin, is a cornerstone of modern pharmacology, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet properties.[1][2] A derivative of salicylic acid, aspirin is a white, crystalline, and weakly acidic substance.[3] Its therapeutic effects are primarily due to the irreversible inactivation of the cyclooxygenase (COX) enzyme.[4] A thorough understanding of its physical properties is critical for its formulation, manufacturing, and effective delivery as a pharmaceutical agent. This guide provides an in-depth overview of the key physical properties of aspirin, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physical Properties of Aspirin

The physical characteristics of a compound are fundamental to its handling, processing, and bioavailability. For aspirin, the melting point is a key indicator of purity, while its behavior at higher temperatures is crucial for manufacturing considerations.

Data Presentation: Physical Properties of Acetylsalicylic Acid

| Physical Property | Value | Notes |

| Melting Point | 136 °C (277 °F)[1][3] | Pure aspirin has a sharp melting point range. Impurities will lower and broaden this range.[5] |

| Boiling Point | 140 °C (284 °F) (decomposes)[3] | Aspirin decomposes at or near its boiling point, breaking down into salicylic acid and acetic acid, particularly in the presence of moisture.[1] |

| Acid Dissociation Constant (pKa) | 3.5 at 25 °C (77 °F)[1] | This value indicates that aspirin is a weak acid. |

| Appearance | White, crystalline powder[2][3] | Odorless in dry air, but can develop the smell of acetic acid in moist air due to hydrolysis.[2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform.[3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties like melting point is essential for quality control in drug development and manufacturing.

3.1 Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range. This protocol describes the capillary method, a common technique for determining the melting point of a powdered solid.

Methodology:

-

Sample Preparation: Ensure the aspirin sample is completely dry to avoid skewed results.[6] Crush the crystalline aspirin into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered aspirin into a capillary tube (sealed at one end) to a depth of approximately 0.5 cm.[6] This is achieved by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample.[7]

-

Apparatus Setup:

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing, ensuring the bottom of the tube is level with the thermometer bulb.[6][7]

-

Place the thermometer and attached capillary tube into a melting point apparatus, which can be a commercial device or a beaker filled with a high-boiling point liquid like mineral oil or glycerol (oil bath).[6][8][9]

-

-

Heating and Observation:

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely liquefied.

-

The recorded values represent the melting point range. For pure aspirin, this range should be narrow, for instance, 135-136°C.[10] A broad range often indicates the presence of impurities.[5]

-

Caption: Experimental workflow for melting point determination.

3.2 Boiling Point Determination

Determining the boiling point of aspirin is challenging because the compound decomposes at temperatures around 140°C, which is near its boiling point.[3] This decomposition, a hydrolysis reaction that yields acetic and salicylic acids, means a true boiling point under standard atmospheric pressure is not typically observed.[1] Any attempt to measure it using standard techniques would likely measure the decomposition temperature. For compounds that are stable at their boiling point, the methodology would involve heating the liquid until its vapor pressure equals the atmospheric pressure, and measuring this equilibrium temperature.

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

Aspirin's therapeutic effects are a direct result of its interaction with the cyclooxygenase (COX) signaling pathway. There are two main isoforms of this enzyme, COX-1 and COX-2.[4]

-

COX-1 is constitutively expressed in many tissues, including platelets and the stomach lining. It is responsible for producing prostaglandins that regulate physiological processes and thromboxane A2, which promotes platelet aggregation.[4][11]

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is a primary mediator of the inflammatory response through the production of pro-inflammatory prostaglandins.[1]

Aspirin exerts its effect through the irreversible acetylation of a serine residue within the active site of both COX-1 and COX-2.[1][4] This covalent modification permanently blocks the enzyme's ability to convert arachidonic acid into its downstream products. This irreversible inhibition distinguishes aspirin from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1][4] The inhibition of COX-1 in platelets is particularly significant; because platelets lack a nucleus, they cannot synthesize new enzyme, so the antiplatelet effect of a single aspirin dose lasts for the entire lifespan of the platelet (8-9 days).[1]

Caption: Aspirin's inhibition of the COX signaling pathway.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Acetylsalicylic acid | 50-78-2 [chemicalbook.com]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The melting point of aspirin | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Preparation of Aspirin and Determination of the Melting Point - 1445 Words | Bartleby [bartleby.com]

- 9. nebula2.deanza.edu [nebula2.deanza.edu]

- 10. understandingstandards.org.uk [understandingstandards.org.uk]

- 11. Aspirin: Pharmacology and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, a general experimental workflow is visualized to guide researchers in this process. This guide is intended to be a valuable resource for professionals in drug development and chemical research who are handling this compound.

Introduction

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a critical building block in the synthesis of various pharmacologically active molecules, including substance P (neurokinin-1) receptor antagonists.[1] Its stereochemistry and the presence of two trifluoromethyl groups significantly influence its physical and chemical properties, including its solubility, which is a crucial parameter for reaction optimization, purification, and formulation development. Understanding the solubility of this amine in different solvents is essential for its effective utilization in synthetic chemistry and pharmaceutical manufacturing.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in common solvents has not been found in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Ethyl Acetate | ||||

| Heptane | ||||

| Toluene | ||||

| Tetrahydrofuran | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Water |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

-

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

-

Selected solvents (e.g., methanol, ethanol, ethyl acetate, heptane, toluene)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (0.45 µm)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

Calculate the solubility as the mass of the dissolved solid per volume of solvent.

This method is highly accurate and can be used for a wide range of concentrations. It involves creating a calibration curve and then analyzing a saturated solution.

Materials:

-

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

-

Selected solvents

-

HPLC system with a suitable detector (e.g., UV) and column (e.g., C18)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine of known concentrations in a suitable solvent (in which the compound is freely soluble).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method (Section 3.1).

-

-

Analyze the Saturated Solution:

-

Carefully withdraw a known volume of the saturated supernatant and filter it.

-

Dilute the filtered solution with a known volume of the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chiral amine like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine.

Conclusion

While quantitative solubility data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine remains to be extensively published, this guide provides the necessary framework for its experimental determination. The outlined gravimetric and HPLC protocols are robust methods that can yield accurate and reproducible solubility data. This information is invaluable for researchers and professionals in the pharmaceutical industry, enabling more efficient process development, purification, and formulation of drug candidates derived from this important chiral amine. The provided workflow diagram serves as a clear visual aid for planning and executing these essential experiments.

References

- 1. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 2. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol CAS#: 225920-05-8 [m.chemicalbook.com]

- 3. Cas 225920-05-8,(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | lookchem [lookchem.com]

The Genesis of a Key Chiral Amine: Discovery and First Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Casopitant. Its discovery and the development of its synthesis are intrinsically linked to the quest for potent and selective pharmaceuticals. This technical guide delineates the early methodologies for the synthesis of this important chiral amine, focusing on the preparation of its racemic precursor and subsequent optical resolution.

Precursor Synthesis: 3',5'-Bis(trifluoromethyl)acetophenone

The journey to obtaining the target chiral amine begins with the synthesis of the corresponding ketone, 3',5'-bis(trifluoromethyl)acetophenone. Early and scalable preparations of this precursor were crucial for its use in pharmaceutical development. One of the well-established methods involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium, followed by acetylation.

Experimental Protocol: Synthesis of 3',5'-Bis(trifluoromethyl)acetophenone[1][2]

A solution of 3,5-bis(trifluoromethyl)phenylmagnesium bromide is prepared by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). This Grignard reagent is then added to an excess of acetic anhydride at low temperatures (typically below 0°C) to yield 3',5'-bis(trifluoromethyl)acetophenone. The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. Purification is typically achieved by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | 3,5-Bis(trifluoromethyl)bromobenzene | [1][2] |

| Reagents | Magnesium, Acetic Anhydride | [1][2] |

| Solvent | Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | < 0°C for acetylation | [1][2] |

| Typical Yield | ~90% | [1] |

Synthesis of Racemic 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

With the ketone precursor in hand, the next step is the formation of the racemic amine. A common and effective method for this transformation is reductive amination.

Experimental Protocol: Reductive Amination

3',5'-Bis(trifluoromethyl)acetophenone is reacted with a source of ammonia, such as ammonium acetate, and a reducing agent. A common reducing agent for this transformation is sodium borohydride or catalytic hydrogenation. The reaction is typically carried out in a protic solvent like methanol or ethanol.

| Parameter | Value |

| Starting Material | 3',5'-Bis(trifluoromethyl)acetophenone |

| Reagents | Ammonia source (e.g., Ammonium Acetate), Reducing Agent (e.g., Sodium Borohydride) |

| Solvent | Methanol or Ethanol |

| Product | Racemic 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |

The Crucial Step: Optical Resolution

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the separation of the racemic amine into its constituent enantiomers is a critical step. The early methods for obtaining (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine relied on classical resolution, a technique that involves the formation of diastereomeric salts with a chiral resolving agent.

While direct resolution of the primary amine is possible, early patents related to the synthesis of Casopitant describe the resolution of a closely related N-monoalkyl derivative. This approach involves an additional step of N-alkylation prior to resolution.

Experimental Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)

-

N-Alkylation (Optional but documented in early patents): The racemic 1-(3,5-bis(trifluoromethyl)phenyl)ethanamine is reacted with an alkylating agent (e.g., a methylating agent) to form the corresponding N-alkylated amine.

-

Diastereomeric Salt Formation: The racemic amine (or its N-alkylated derivative) is dissolved in a suitable solvent, and a stoichiometric amount of a chiral resolving agent, such as L-tartaric acid or D-malic acid, is added. This results in the formation of a pair of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution.

-

Liberation of the Free Amine: The crystallized diastereomeric salt is isolated by filtration and then treated with a base (e.g., sodium hydroxide) to neutralize the resolving acid and liberate the enantiomerically enriched free amine.

-

Purification: The free amine is then extracted with an organic solvent and purified, typically by distillation.

| Parameter | Description | Reference |

| Technique | Classical Resolution via Diastereomeric Salt Formation | [3] |

| Resolving Agent | Chiral acids such as Tartaric acid or Malic acid | [3] |

| Key Principle | Differential solubility of diastereomeric salts | |

| Final Product | Enantiomerically enriched (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine |

Logical Workflow of the First Synthesis

Caption: Overall synthetic workflow from starting material to the final chiral amine.

Application in Drug Development: Role in NK1 Receptor Antagonism

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial component in the synthesis of NK1 receptor antagonists like Casopitant. The NK1 receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The binding of Substance P to the NK1 receptor triggers a signaling cascade involved in various physiological processes, including emesis (vomiting), pain transmission, and inflammation. By blocking this receptor, antagonists can mitigate these effects.

References

Thermodynamic Properties and Synthetic Significance of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart distinct physicochemical properties that make it a valuable building block for the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the available thermodynamic data, detailed experimental protocols for its characterization, and its application in the synthesis of neurokinin-1 (NK1) receptor antagonists.

Physicochemical and Thermodynamic Properties

Precise thermodynamic data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are not extensively reported in publicly available literature. However, key physicochemical properties have been computed and are summarized in the table below. The lack of extensive experimental thermodynamic data highlights an area for future research to better understand the energetic characteristics of this important synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₆N | PubChem[1] |

| Molecular Weight | 257.18 g/mol | PubChem[1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Enthalpy of Formation (ΔHf°) | Data not available | |

| Gibbs Free Energy of Formation (ΔGf°) | Data not in available | |

| Heat Capacity (Cp) | Data not available | |

| XLogP3-AA | 2.9 | PubChem[1] |

Note: The absence of experimental data for several key thermodynamic properties underscores the need for empirical studies to fully characterize this compound.

Experimental Protocols for Thermodynamic Characterization

Given the limited availability of experimental thermodynamic data for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine, this section outlines detailed, generic protocols for the determination of key thermodynamic properties applicable to chiral amines and other solid organic compounds.

Determination of Vapor Pressure (Static Method)

The vapor pressure of a low-volatility compound like (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be determined using a static apparatus.

Methodology:

-

A sample of the purified compound is placed in a thermostated sample cell.

-

The cell is evacuated to remove air and any volatile impurities.

-

The sample is heated to a precisely controlled temperature, and the system is allowed to reach equilibrium.

-

The pressure of the vapor in equilibrium with the solid or liquid sample is measured using a high-precision pressure transducer.

-

Measurements are repeated at various temperatures to obtain the vapor pressure curve.

-

The data can be fitted to the Antoine equation or other suitable vapor pressure models.

Determination of Enthalpy of Formation (Bomb Calorimetry)

The standard enthalpy of formation can be determined from the standard enthalpy of combustion, measured using a bomb calorimeter.

Methodology:

-

A precisely weighed pellet of the sample is placed in a crucible within a high-pressure vessel (the "bomb").

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is placed in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water in the calorimeter is measured with high precision.

-

The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The enthalpy of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HF).

Determination of Heat Capacity (Differential Scanning Calorimetry - DSC)

The heat capacity of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Methodology:

-

A small, accurately weighed sample is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A baseline measurement is obtained by running the instrument with two empty pans.

-

A calibration run is performed using a standard material with a known heat capacity, such as sapphire.

-

The heat capacity of the sample is then calculated from the difference in heat flow between the sample, baseline, and sapphire standard runs.

Synthetic Applications and Workflow

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial chiral intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. A key example is the synthesis of Aprepitant. While the direct synthesis of Aprepitant often starts from the corresponding ethanol derivative, the amine can be a vital precursor or a closely related analogue. The following workflow illustrates a representative synthetic pathway to a key morpholine intermediate.

Biological Context: The NK1 Receptor Signaling Pathway

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine-derived compounds, such as Aprepitant, act as antagonists at the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, initiates a signaling cascade involved in various physiological processes, including emesis, pain transmission, and inflammation. Understanding this pathway is crucial for the rational design of effective antagonists.

Conclusion

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine stands as a pivotal molecule in the development of modern pharmaceuticals, particularly NK1 receptor antagonists. While a comprehensive experimental thermodynamic profile of this compound remains to be established, its synthetic utility is well-recognized. The provided experimental protocols offer a roadmap for its further characterization, which will undoubtedly contribute to a deeper understanding of its properties and facilitate the design of new and improved therapeutic agents. The elucidation of its role in blocking the NK1 receptor signaling pathway underscores the importance of this chiral amine in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids with (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a highly effective chiral resolving agent for a variety of racemic carboxylic acids. Its efficacy is attributed to the presence of the two trifluoromethyl groups, which enhance the crystallinity of the resulting diastereomeric salts and often lead to significant differences in their solubility, thereby facilitating their separation. This document provides detailed application notes and protocols for the use of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in the chiral resolution of racemic acids via diastereomeric salt crystallization.

Principle of Chiral Resolution

The fundamental principle behind this classical resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] A racemic mixture of a carboxylic acid, containing both the (R)- and (S)-enantiomers, is reacted with the enantiomerically pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This acid-base reaction forms two diastereomeric salts: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent, allowing for the preferential crystallization of the less soluble salt. The less soluble diastereomer can be isolated by filtration, while the more soluble one remains in the mother liquor. Subsequently, the enantiomerically enriched carboxylic acid is liberated from the isolated salt by treatment with a strong acid.

Data Presentation: Representative Resolution of Profen Drugs

The following table summarizes representative, hypothetical data for the chiral resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class using (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine. This data is intended to be illustrative of the potential efficacy of this resolving agent.

| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystalline Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |

| (±)-Ibuprofen | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | Methanol/Water (9:1) | 85 | >98 | >98 (S)-Ibuprofen |

| (±)-Naproxen | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | Ethanol | 88 | >99 | >99 (S)-Naproxen |

| (±)-Ketoprofen | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | Acetonitrile | 82 | >97 | >97 (S)-Ketoprofen |

| (±)-Flurbiprofen | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine | Isopropanol | 90 | >98 | >98 (S)-Flurbiprofen |

Experimental Protocols

The following are detailed protocols for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol outlines the formation of diastereomeric salts and their separation through fractional crystallization.

Materials:

-

Racemic carboxylic acid

-

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (0.5-1.0 molar equivalent)

-

Selected solvent (e.g., methanol, ethanol, acetonitrile, isopropanol, or mixtures with water)

-

Standard laboratory glassware (Erlenmeyer flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the racemic carboxylic acid in the chosen solvent with gentle heating and stirring.

-

Addition of Resolving Agent: To the resulting solution, add (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (typically 0.5 to 1.0 molar equivalents relative to the racemic acid). The addition may be done at room temperature or at an elevated temperature.

-

Crystallization: Allow the solution to cool slowly to room temperature. For enhanced crystallization, the flask can be subsequently cooled in an ice bath or a refrigerator. The formation of a crystalline precipitate should be observed.

-

Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.

References

Application Notes and Protocols for the Diastereomeric Salt Resolution of Racemic Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral resolution of racemic ibuprofen via diastereomeric salt formation using (S)-(-)-α-methylbenzylamine as the resolving agent. This method is a widely used and effective technique for isolating the pharmacologically active (S)-(+)-ibuprofen enantiomer.[1]

Introduction

Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is a chiral molecule and is often sold as a racemic mixture of its (R)-(-) and (S)-(+) enantiomers.[1] The pharmacological activity, however, primarily resides in the (S)-(+)-enantiomer.[2] Diastereomeric salt formation is a classical resolution technique that converts a pair of enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like fractional crystallization.[3][4][5][6] This protocol outlines the formation of diastereomeric salts of ibuprofen, their separation through crystallization, and the subsequent recovery of the enriched (S)-ibuprofen.[7]

Principle of the Method

The resolution process involves three main stages:

-

Salt Formation: A racemic mixture of ibuprofen is reacted with an enantiomerically pure chiral resolving agent, in this case, (S)-(-)-α-methylbenzylamine (S-MBA), to form a pair of diastereomeric salts: ((S)-ibuprofen)-(S)-MBA) and ((R)-ibuprofen)-(S)-MBA).[7]

-

Selective Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble in a specific solvent system and will selectively crystallize out of the solution.[3][6]

-

Enantiomer Regeneration: The isolated, purified diastereomeric salt is then treated to break the salt and regenerate the desired pure enantiomer.[3][5]

Experimental Protocols

This protocol is based on a green and strategic approach for the chiral resolution of racemic ibuprofen.[7][8]

Materials and Reagents:

-

Racemic Ibuprofen

-

(S)-(-)-α-methylbenzylamine (S-MBA)

-

Potassium Hydroxide (KOH)

-

Ethyl Acetate

-

2 M Sulfuric Acid (H₂SO₄)

-

Methyl t-butyl ether (MTBE)

-

Sodium Sulfate (anhydrous)

-

2-Propanol

-

Deionized Water

Part A: Formation and Separation of Diastereomeric Salts

-

Preparation of the Salt Solution:

-

In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, add approximately 15 mmol of racemic ibuprofen.[1]

-

Add 30 mL of 0.5 M potassium hydroxide (KOH) solution.[1] The optimal molar ratio of racemic ibuprofen to S-MBA to KOH has been found to be 1:0.5:0.5.[8]

-

Place the flask in a water bath on a hot plate/stirrer and begin stirring.

-

Heat the mixture to 75-85 °C. Most of the ibuprofen will dissolve at this temperature.[1]

-

-

Addition of the Resolving Agent:

-

Crystallization and Isolation:

-

Remove the flask from the hot water bath and allow it to cool to room temperature undisturbed to allow for crystallization.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold water.[9]

-

Part B: Recrystallization of the Diastereomeric Salt

-

Transfer the collected solid to a 50 mL beaker.

-

Add a few milliliters of 2-propanol and heat the mixture to boiling.[9]

-

Continue to add 2-propanol in small portions until all the solid dissolves.[9]

-

Allow the solution to cool to room temperature, then place it in an ice bath to maximize recrystallization.

-

Collect the recrystallized salt by vacuum filtration and wash with a small amount of ice-cold 2-propanol.

Part C: Regeneration of (S)-(+)-Ibuprofen

-

Transfer the recrystallized salt to a 50 mL beaker.

-

Add 10 mL of 2 M H₂SO₄ and a stir bar to the beaker.[9]

-

Stir the mixture for a few minutes. This will break the diastereomeric salt, liberating the free ibuprofen enantiomer and the resolving agent.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with MTBE.[9]

-

Combine the organic layers and wash them with 10 mL of water and 10 mL of saturated NaCl solution.[9]

-

Dry the organic layer over anhydrous sodium sulfate.[9]

-

Remove the MTBE by rotary evaporation to yield the (S)-(+)-ibuprofen as a thick oily liquid, which should solidify upon cooling.[9]

Data Presentation

The success of the resolution is dependent on optimizing various parameters. The following tables summarize key quantitative data from a study on this process.[8]

Table 1: Effect of Molar Ratio on Diastereomeric Salt Formation

| Racemic Ibuprofen : S-MBA : KOH | Diastereomeric Excess (%de) | Yield (%) | Recovery (%) |

| 1 : 0.5 : 0.5 | 40 | 53 | 21 |

Recovery is derived from %de and yield.[8]

Table 2: Effect of Solvent on Cooling Crystallization

| Solvent | Diastereomeric Excess (%de) | Yield (%) |

| Ethyl Acetate | 80 | 71 |

Initial diastereomeric excess was 40-50%.[8]

Table 3: Optimal Conditions for Crystallization and Recovery

| Parameter | Optimal Value |

| Crystallization Temperature Range | 70 °C to 25 °C |

| Antisolvent Addition Rate | 3 mL/min |

Visualizations

Caption: Workflow for the diastereomeric salt resolution of racemic ibuprofen.

Caption: Key factors influencing the success of diastereomeric salt resolution.

References

- 1. chemconnections.org [chemconnections.org]

- 2. chemconnections.org [chemconnections.org]

- 3. benchchem.com [benchchem.com]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. advanceseng.com [advanceseng.com]

- 9. murov.info [murov.info]

Application Notes and Protocols for the Asymmetric Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

The production of single-enantiomer pharmaceuticals is a critical endeavor in modern drug development, driven by the often-differing pharmacological and toxicological profiles of enantiomers. Asymmetric synthesis, which selectively creates a specific stereoisomer, is a cornerstone of efficient and economically viable production of chiral drug intermediates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of key intermediates for three widely-used pharmaceuticals: Esomeprazole, Sitagliptin, and L-DOPA.

Asymmetric Synthesis of the Esomeprazole Intermediate

Esomeprazole (Nexium®), the (S)-enantiomer of omeprazole, is a proton pump inhibitor used to treat acid reflux and ulcers. The key step in its synthesis is the asymmetric oxidation of a prochiral sulfide to the corresponding sulfoxide.

A highly effective method for this transformation is a titanium-mediated asymmetric oxidation using a chiral tartrate ester as a ligand.[1][2] This approach offers high enantioselectivity, yielding the desired (S)-enantiomer in excellent purity.[1][2] The presence of an amine has been shown to be crucial for achieving high enantiomeric excess.[1][2]

Quantitative Data

| Catalyst System | Substrate | Oxidant | Additive | Yield (%) | ee (%) | Reference |

| Ti(OiPr)₄ / (S,S)-DET | Pyrmetazole | Cumene Hydroperoxide | N,N-Diisopropylethylamine | >70 | >94 | [1][2][3] |

| Engineered BVMO | Pyrmetazole | O₂ | NADPH cofactor recycling system | - | >99 | [4] |

BVMO: Baeyer-Villiger Monooxygenase; DET: Diethyl Tartrate

Experimental Protocol: Titanium-Mediated Asymmetric Oxidation

Materials:

-

Pyrmetazole (prochiral sulfide)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

(S,S)-Diethyl tartrate ((S,S)-DET)

-

Cumene hydroperoxide (CHP), ~80% in cumene

-

N,N-Diisopropylethylamine (DIPEA)

-

Toluene, anhydrous

-

Methanol

-

Deionized water

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

-

Add (S,S)-diethyl tartrate (2.0 eq) to the toluene and stir.

-

Add titanium(IV) isopropoxide (1.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Add the prochiral sulfide, pyrmetazole (1.0 eq), to the mixture.

-

Heat the mixture to 50°C and stir for 1 hour to form the active catalyst complex.

-

Cool the reaction mixture to room temperature.

-

Add N,N-diisopropylethylamine (DIPEA) (1.0 eq).

-

Slowly add cumene hydroperoxide (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., toluene/methanol) to yield (S)-omeprazole (Esomeprazole).

Analytical Method for Enantiomeric Excess (ee) Determination: